(2-Methoxypyrimidin-4-yl)methanamine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(2-methoxypyrimidin-4-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.ClH/c1-10-6-8-3-2-5(4-7)9-6;/h2-3H,4,7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPLOMGCKVPYNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=N1)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (2-Methoxypyrimidin-4-yl)methanamine Hydrochloride

Abstract

(2-Methoxypyrimidin-4-yl)methanamine hydrochloride is a key building block in contemporary medicinal chemistry, finding application in the development of various therapeutic agents. This technical guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway to this important molecule. Eschewing a rigid template, this document is structured to logically present the synthesis from commercially viable starting materials to the final hydrochloride salt. Each section delves into the underlying chemical principles, provides detailed experimental protocols, and is supported by authoritative references, ensuring a self-validating and trustworthy resource for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The synthesis of (2-Methoxypyrimidin-4-yl)methanamine hydrochloride is a multi-step process that requires careful consideration of reagent selection and reaction conditions to ensure high yield and purity. The core of this synthesis revolves around the construction of the 2-methoxypyrimidine scaffold, followed by the introduction and subsequent reduction of a nitrile group at the 4-position. The final step involves the formation of the stable hydrochloride salt.

This guide will focus on a convergent and efficient synthetic strategy. The primary precursor, 2-methoxypyrimidine-4-carbonitrile, is a critical intermediate, and its synthesis will be discussed in detail. Subsequently, the reduction of the nitrile to the primary amine will be explored, with a comparative analysis of common reduction methodologies.

Synthesis of the Key Intermediate: 2-Methoxypyrimidine-4-carbonitrile

A prevalent and effective method for the synthesis of 2-methoxypyrimidine-4-carbonitrile involves a multi-step sequence starting from a substituted pyrimidine that can be readily functionalized. A common approach begins with a 2-mercaptopyrimidine derivative, which allows for selective modification at the 2- and 4-positions.

Pathway I: From 2-Mercapto-4-hydroxypyrimidine

A logical and often utilized pathway commences with the commercially available 2-mercapto-4-hydroxypyrimidine. This route involves the methylation of the mercapto group, followed by chlorination of the hydroxyl group, and finally, nucleophilic substitution of the chloro group with cyanide.

Caption: Proposed synthesis of 2-methoxypyrimidine-4-carbonitrile.

Mechanistic Considerations and Experimental Rationale

-

Methylation: The initial methylation of the mercapto group is a standard S-alkylation reaction. The use of a base like sodium hydroxide deprotonates the thiol, forming a more nucleophilic thiolate anion, which readily attacks the electrophilic methyl source, such as dimethyl sulfate (DMS).

-

Chlorination: The conversion of the 4-hydroxy group to a 4-chloro group is crucial as it installs a good leaving group for the subsequent cyanation step. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[1][2] The reaction proceeds via the formation of a chlorophosphate intermediate, which is then displaced by a chloride ion.

-

Cyanation: The introduction of the nitrile can be achieved through nucleophilic substitution of the 4-chloro substituent. While simple nucleophilic aromatic substitution with an alkali metal cyanide is possible, palladium-catalyzed cyanation reactions often provide higher yields and milder reaction conditions, especially for heteroaromatic systems.

-

Oxidation and Methoxylation: An alternative and often more efficient route from the 2-(methylthio)pyrimidine-4-carbonitrile involves oxidation of the sulfide to a sulfone.[3][4] The methylsulfonyl group is an excellent leaving group, which can be readily displaced by a methoxide anion to furnish the desired 2-methoxy-pyrimidine-4-carbonitrile. This two-step sequence often provides cleaner reactions and higher overall yields compared to the direct methoxylation of a 2-chloropyrimidine.

Reduction of 2-Methoxypyrimidine-4-carbonitrile to (2-Methoxypyrimidin-4-yl)methanamine

The reduction of the nitrile group to a primary amine is the pivotal step in this synthesis. Two primary methods are widely employed in the industry and academia: catalytic hydrogenation and chemical reduction with metal hydrides.

Method A: Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation is an economical and scalable method for nitrile reduction.[2] Raney Nickel is a commonly used catalyst for this transformation due to its high activity and relatively low cost.[5][6]

Sources

- 1. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents [patents.google.com]

- 2. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. CN1810766A - Nitrile reducing process to prepare amine - Google Patents [patents.google.com]

The Vanguard of Discovery: A Technical Guide to Novel Synthesis Methods for Pyrimidine Derivatives

Preamble: The Enduring Relevance of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry and drug development. As a privileged scaffold, it is integral to the structure of nucleobases—cytosine, thymine, and uracil—forming the very alphabet of our genetic code. This inherent biological significance makes pyrimidine derivatives exceptionally suited for interacting with a vast array of biological targets. Consequently, they are a dominant feature in a multitude of FDA-approved therapeutics, demonstrating a remarkable spectrum of activity against cancers, viruses, bacteria, and inflammatory conditions.[1][2]

The relentless pursuit of novel therapeutics necessitates a parallel evolution in synthetic chemistry. Traditional methods for pyrimidine synthesis, while foundational, often grapple with limitations such as harsh reaction conditions, low yields, limited substrate scope, and the generation of significant waste. For the modern researcher and drug development professional, the demand is for methodologies that are not only efficient and versatile but also aligned with the principles of green and sustainable chemistry. This guide provides an in-depth exploration of the vanguard of pyrimidine synthesis, moving beyond classical approaches to detail novel methods that offer superior efficiency, atom economy, and strategic advantages. We will delve into the mechanistic underpinnings of these techniques, provide field-proven experimental protocols, and offer a comparative analysis to empower scientists in making informed decisions for their discovery programs.

Chapter 1: Multi-Component Reactions (MCRs) - The Power of Convergence

Multi-component reactions are masterpieces of chemical synthesis, wherein three or more reactants converge in a single, orchestrated event to form a complex product that incorporates substantial portions of all starting materials.[3] This approach epitomizes efficiency, minimizing purification steps, solvent usage, and time. The inherent elegance of MCRs lies in their ability to rapidly generate diverse libraries of structurally complex molecules from simple building blocks, a significant advantage in high-throughput screening and lead optimization.

The Modern Biginelli Reaction: A Classic Reimagined

The Biginelli reaction, first reported in 1893, is a cornerstone MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). This acid-catalyzed three-component condensation of an aldehyde, a β-ketoester, and urea has been revitalized through modern innovations, particularly the use of microwave irradiation.

Causality Behind Microwave Assistance: Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid, uniform heating that dramatically accelerates reaction rates. This often results in cleaner reactions with higher yields in minutes, compared to hours with conventional heating.[1] The efficiency of microwave-assisted synthesis also allows for solvent-free conditions, a significant step towards greener chemistry.[4]

Figure 1: Simplified workflow of the Biginelli reaction mechanism.

Experimental Protocol: Microwave-Assisted, Solvent-Free Biginelli Synthesis of Dihydropyrimidinone

This protocol describes a validated, environmentally friendly synthesis of a model dihydropyrimidinone using microwave irradiation.

Materials:

-

Aromatic aldehyde (e.g., Benzaldehyde, 1 mmol)

-

β-ketoester (e.g., Ethyl acetoacetate, 1 mmol)

-

Urea (1.5 mmol)

-

Catalyst (e.g., Sulfamic acid, 20 mol%)[5]

-

Domestic microwave oven (e.g., 600-900W)

-

100 mL beaker and watch glass

-

Ice bath

-

Ethanol for recrystallization

Procedure:

-

Reactant Combination: In a 100 mL beaker, thoroughly mix the benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and sulfamic acid (0.2 mmol).

-

Microwave Irradiation: Cover the beaker with a watch glass and place it inside the microwave oven. Irradiate the mixture at a medium power level (e.g., 600W) for 2-4 minutes. Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC).[5]

-

Work-up: Upon completion, carefully remove the beaker from the microwave and allow it to cool to room temperature. Place the beaker in an ice bath to facilitate the precipitation of the product.

-

Isolation and Purification: Add ice-cold water to the solidified reaction mass to dissolve any remaining urea.[6] Filter the solid product using a Hirsch or Büchner funnel and wash with a small amount of cold water. The crude product can be purified by recrystallization from hot ethanol to afford the pure dihydropyrimidinone.

Self-Validation: The success of the reaction is confirmed by the formation of a solid precipitate. The purity can be assessed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR). The expected yield for this type of reaction is typically high, often exceeding 90%.[6]

Chapter 2: Direct C–H Bond Functionalization - A Paradigm Shift in Synthesis

Direct C–H functionalization has emerged as a transformative strategy in organic synthesis. It circumvents the need for pre-functionalized starting materials (like organohalides or organometallics), thereby shortening synthetic sequences, reducing waste, and improving atom economy. This approach involves the selective activation of a typically inert C–H bond and its subsequent conversion into a new C-C or C-heteroatom bond.

Palladium-Catalyzed C–H Arylation

Palladium catalysis is a powerful tool for C–H functionalization.[7] In the context of pyrimidines, the pyrimidine ring itself can act as a directing group, guiding the catalyst to activate a specific C–H bond, often on an appended aryl group.[8] This allows for the regioselective construction of complex biaryl structures.

Mechanistic Rationale: The catalytic cycle typically involves a ligand-directed C–H activation to form a cyclopalladated intermediate. This is followed by oxidative addition of an aryl halide, and subsequent reductive elimination to form the C-C bond and regenerate the active catalyst.[9]

Figure 2: Conceptual workflow for Pd-catalyzed C-H arylation.

General Protocol: Palladium-Catalyzed Direct Arylation of a 4-Arylpyrimidine

This protocol provides a general framework for the C-H arylation of a 4-arylpyrimidine with an aryl iodide, based on established methodologies.[8]

Materials:

-

4-Arylpyrimidine (1.0 eq)

-

Aryl iodide (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (5-10 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Tetrabutylammonium bromide (TBAB) (1.0 eq)

-

Triphenylphosphine (PPh₃) (10-20 mol%)

-

N,N-Dimethylacetamide (DMA) as solvent

-

Reaction vessel (e.g., screw-capped test tube)

Procedure:

-

Vessel Preparation: To a screw-capped test tube equipped with a magnetic stir bar, add the 4-arylpyrimidine (e.g., 0.10 mmol), aryl iodide (0.12 mmol), Pd(OAc)₂ (e.g., 2.2 mg, 10 mol%), triphenylphosphine (e.g., 2.8 mg, 10 mol%), K₂CO₃ (e.g., 42 mg, 0.3 mmol), and TBAB (e.g., 32 mg, 0.1 mmol).[10]

-

Reaction Execution: Add DMA (e.g., 3 mL) to the vessel, seal the cap, and place it in a preheated oil bath or heating block at 110 °C.

-

Stirring and Monitoring: Stir the reaction mixture vigorously for 24 hours. The progress can be monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, add water (3 mL) to the reaction mixture. Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 2 mL).

-

Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired functionalized pyrimidine.[10]

Chapter 3: The Rise of Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of reactive radical intermediates under exceptionally mild conditions.[11] This approach utilizes a photocatalyst, often an organic dye like Eosin Y, which absorbs visible light and initiates a single-electron transfer (SET) or hydrogen atom transfer (HAT) process to activate substrates.

Causality of Photocatalysis: The photocatalyst, upon light absorption, reaches an excited state with altered redox potentials, allowing it to engage in electron transfer with organic substrates that would be unreactive in their ground state. This generation of radical ions or radicals initiates a cascade of reactions, all powered by simple visible light, often from an LED lamp. The reactions are typically conducted at room temperature, showcasing the method's energy efficiency and compatibility with sensitive functional groups.[11]

Eosin Y-Catalyzed Synthesis of Pyrano[2,3-d]pyrimidines

A prime example of this technology is the three-component synthesis of pyrano[2,3-d]pyrimidine scaffolds from an aromatic aldehyde, malononitrile, and barbituric acid. The photocatalyst facilitates a domino Knoevenagel-Michael cyclocondensation reaction.

Figure 3: General principle of Eosin Y photocatalysis via HAT.

Representative Protocol: Visible-Light Mediated Synthesis of Pyrano[2,3-d]pyrimidine

This protocol is a representative procedure for the green, photocatalytic synthesis of a fused pyrimidine system.[11]

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Barbituric acid or 1,3-dimethylbarbituric acid (1.0 mmol)

-

Na₂ Eosin Y (1-2 mol%)

-

Aqueous Ethanol (e.g., 1:1 v/v)

-

Reaction vessel (e.g., Pyrex tube)

-

Visible light source (e.g., 22W Compact Fluorescent Lamp (CFL) or Blue LED)

Procedure:

-

Reactant Setup: In a Pyrex reaction tube, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), barbituric acid (1.0 mmol), and Na₂ Eosin Y (e.g., 0.01 mmol).

-

Solvent Addition: Add the aqueous ethanol solvent to the tube.

-

Irradiation: Seal the tube and place it at a short distance from the visible light source. Stir the mixture at room temperature.

-

Monitoring: Monitor the reaction's progress via TLC. These reactions are often complete within 30-60 minutes.

-

Work-up: Upon completion, the product often precipitates directly from the reaction mixture.

-

Isolation: Collect the solid product by filtration, wash with water, and then a small amount of cold ethanol. The product is often pure enough without the need for column chromatography.

Chapter 4: Comparative Analysis of Novel Synthetic Methods

The choice of synthetic method is a critical decision based on factors like desired substitution pattern, scalability, cost, and environmental impact. The following table provides a comparative summary of the discussed novel methods against conventional heating approaches.

| Method | Key Advantages | Typical Reaction Time | Typical Yields | Green Chemistry Considerations |

| Conventional Heating | Well-established, simple equipment. | Hours to Days | Variable, often moderate | High energy consumption, often requires organic solvents. |

| Microwave-Assisted MCR | Drastic reduction in reaction time, high yields, potential for solvent-free conditions.[5] | 2-30 minutes[5] | 85-95%[6] | Excellent; reduced energy, solvent-free options, high atom economy. |

| C-H Functionalization | High atom economy, shortens synthetic routes, avoids pre-functionalization.[7] | 12-24 hours[10] | 70-90% | Good; reduces waste from precursor synthesis but may use metal catalysts and organic solvents. |

| Visible-Light Photocatalysis | Extremely mild conditions (room temp.), high energy efficiency, uses benign reagents.[11] | 15-60 minutes[11] | 90-98% | Excellent; low energy, often uses aqueous/green solvents, metal-free options. |

Conclusion and Future Outlook

The field of pyrimidine synthesis is in a dynamic state of innovation. Methods like multi-component reactions accelerated by microwaves, direct C-H functionalization, and visible-light photocatalysis are no longer niche academic curiosities but powerful, field-proven tools for the modern chemist. These strategies offer profound advantages in terms of speed, efficiency, and sustainability, directly addressing the core demands of contemporary drug discovery and development.[12]

The causality is clear: by moving away from brute-force thermal methods and embracing more sophisticated catalytic and energy input strategies, we can access chemical space more efficiently and responsibly. The future will likely see further integration of these methods with flow chemistry for automated, scalable synthesis, and the application of machine learning to predict optimal reaction conditions and discover entirely new synthetic routes. For researchers, scientists, and drug development professionals, mastering these novel methodologies is not just an advantage—it is essential for staying at the forefront of chemical innovation.

References

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds . MDPI. (2023-01-12). [Link]

-

Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation . PMC - NIH. [Link]

-

Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research. (2000). [Link]

-

Microwave-accelerated green synthesis of dihydropyrimidinones . TSI Journals. [Link]

-

Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds . PMC - NIH. [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds . MDPI. (2023-01-12). [Link]

-

A study on methods of synthesis of pyrimidine derivatives and their biological activities . Heterocyclic Letters. (2023). [Link]

-

Photochemical synthesis of pyrano[2,3-d]pyrimidine scaffolds using photoexcited organic dye, Na2 eosin Y as direct hydrogen atom transfer (HAT) photocatalyst via visible light-mediated under air atmosphere . PMC - NIH. [Link]

-

GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES . RASĀYAN Journal of Chemistry. (2023). [Link]

-

Pyrimidine as an Aryl C–H Activating Group . Organic Letters - ACS Publications. (2018-06-13). [Link]

-

Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions . PMC - NIH. [Link]

-

Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives . Growing Science. (2021-08-16). [Link]

-

A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential . IJSAT. [Link]

-

Recent Advances in Pyrimidine-Based Drugs . PMC - PubMed Central. [Link]

-

Pyrimidine synthesis . Organic Chemistry Portal. [Link]

-

Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method . Semantic Scholar. [Link]

-

(PDF) Green Synthesis of Pyrimidine Derivative . ResearchGate. (2025-08-07). [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. heteroletters.org [heteroletters.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Pd-Catalyzed highly selective and direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Photochemical synthesis of pyrano[2,3-d]pyrimidine scaffolds using photoexcited organic dye, Na2 eosin Y as direct hydrogen atom transfer (HAT) photocatalyst via visible light-mediated under air atmosphere - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to (2-Methoxypyrimidin-4-yl)methanamine Hydrochloride: Properties, Synthesis, and Applications

Abstract: (2-Methoxypyrimidin-4-yl)methanamine hydrochloride is a substituted pyrimidine that serves as a valuable heterocyclic building block for chemical synthesis and drug discovery. The pyrimidine core is a privileged scaffold in medicinal chemistry, frequently found in molecules targeting a range of biological pathways, most notably protein kinases. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, a detailed proposed synthesis, and the potential applications of this compound, designed for researchers and professionals in the fields of organic synthesis and pharmaceutical development.

Chemical Identity and Physicochemical Properties

(2-Methoxypyrimidin-4-yl)methanamine hydrochloride is a stable, solid form of the parent amine, facilitating easier handling, storage, and formulation. The hydrochloride salt enhances the compound's aqueous solubility and crystallinity.

Structural Identifiers:

| Identifier | Value | Source |

| IUPAC Name | (2-Methoxypyrimidin-4-yl)methanamine hydrochloride | - |

| CAS Number | 1338719-26-8 (Free Base) | [1] |

| Molecular Formula | C₆H₁₀ClN₃O | [2] |

| Molecular Weight | 175.62 g/mol | [2] |

| Canonical SMILES | COC1=NC=C(C=N1)CN.Cl | - |

| InChI Key | (Free Base) | YLNJMDSXELDCLP-UHFFFAOYSA-N |

Physicochemical Data Summary:

| Property | Value | Notes |

| Appearance | White to off-white solid | Expected based on similar compounds. |

| Melting Point | Data not available | - |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | The hydrochloride salt form significantly increases aqueous solubility compared to the free base.[2] |

| Purity | Typically available at ≥95% | [2] |

| Storage | Store in a cool, dry place, sealed from moisture. | Recommended for amine salts to prevent degradation. |

Proposed Synthesis and Purification

Expertise & Rationale: The reduction of an aromatic nitrile to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is the preferred method for this conversion due to its high efficiency, clean reaction profile, and scalability.

-

Choice of Catalyst: Raney® Nickel is selected as the catalyst for this proposed protocol. It is a highly active and cost-effective catalyst for nitrile reduction and is widely used in industrial applications.[3] It operates under relatively mild conditions compared to chemical hydrides like LiAlH₄, enhancing the safety profile of the reaction.

-

Solvent System: A solution of ammonia in methanol (methanolic ammonia) is used as the reaction solvent. The presence of ammonia is critical to suppress the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the newly formed primary amine with intermediate imines.

-

Salt Formation: The final product is isolated as a hydrochloride salt. This is achieved by treating the purified free base with hydrochloric acid in a suitable organic solvent. This process serves two primary purposes: it facilitates the isolation and purification of the product through precipitation, and it converts the amine into a more stable, crystalline, and water-soluble solid.[2]

Proposed Synthetic Workflow

Caption: Proposed two-stage synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Methoxy-4-cyanopyrimidine (Precursor) This precursor can be synthesized from commercially available 2,4-dichloropyrimidine in two steps: selective methoxylation followed by cyanation.

-

Methoxylation: To a solution of 2,4-dichloropyrimidine in methanol, add one equivalent of sodium methoxide at a controlled temperature (e.g., 0-10 °C). The greater reactivity of the chlorine at the 4-position should favor the formation of 2-chloro-4-methoxypyrimidine.

-

Cyanation (Rosenmund-von Braun reaction): The resulting 2-chloro-4-methoxypyrimidine is then reacted with a cyanide source, such as copper(I) cyanide (CuCN), in a high-boiling polar aprotic solvent like DMF or NMP at elevated temperatures to yield 2-methoxy-4-cyanopyrimidine.

Step 2: Reduction of 2-Methoxy-4-cyanopyrimidine

-

Vessel Preparation: Charge a high-pressure hydrogenation vessel with 2-methoxy-4-cyanopyrimidine (1.0 eq) and a slurry of activated Raney® Nickel (approx. 10-20% by weight) in 7N methanolic ammonia.

-

Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat to a moderate temperature (e.g., 40-60 °C).

-

Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical techniques like TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel can be pyrophoric and should not be allowed to dry in the air. The filter cake should be kept wet with solvent (e.g., methanol or water) and disposed of according to safety guidelines.

-

Isolation of Free Base: Concentrate the filtrate under reduced pressure to yield the crude (2-Methoxypyrimidin-4-yl)methanamine free base. This can be purified further by distillation or chromatography if necessary.

Step 3: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified free base in a minimal amount of a suitable solvent, such as anhydrous diethyl ether or isopropanol.

-

Precipitation: Slowly add a solution of anhydrous HCl in the same solvent (or gaseous HCl) with stirring.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield (2-Methoxypyrimidin-4-yl)methanamine hydrochloride.

Structural Elucidation and Characterization

The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques. The following are the expected spectral characteristics based on the compound's structure.

Caption: Standard analytical workflow for compound characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals:

-

A singlet for the methoxy (-OCH₃) protons, likely around 3.9-4.1 ppm.

-

Two doublets for the pyrimidine ring protons at C5 and C6, exhibiting characteristic coupling. The C6 proton, adjacent to the nitrogen, would be further downfield.

-

A singlet or AB quartet for the benzylic methylene (-CH₂NH₃⁺) protons.

-

A broad singlet for the ammonium (-NH₃⁺) protons, which may exchange with D₂O.

-

-

¹³C NMR Spectroscopy: The carbon spectrum would confirm the number of unique carbon atoms:

-

A signal for the methoxy carbon.

-

Four distinct signals for the pyrimidine ring carbons.

-

A signal for the aminomethyl (-CH₂) carbon.

-

-

Mass Spectrometry (MS): ESI-MS in positive ion mode would show a peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 140.08.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands:

-

N-H stretching vibrations from the ammonium group.

-

C-H stretching from the aromatic and aliphatic groups.

-

C=N and C=C stretching vibrations characteristic of the pyrimidine ring.

-

A strong C-O stretching band for the methoxy group.

-

Applications in Research and Drug Development

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry.[3] Its unique electronic properties and ability to participate in hydrogen bonding make it an excellent bioisostere for other aromatic systems in drug-receptor interactions. Substituted pyrimidines are integral components of numerous FDA-approved drugs, particularly in oncology.[4]

(2-Methoxypyrimidin-4-yl)methanamine hydrochloride is a functionalized building block poised for use in the synthesis of more complex molecules, especially those targeting protein kinases.

-

Kinase Inhibitors: Many kinase inhibitors utilize a substituted pyrimidine core to form key hydrogen bonds with the "hinge" region of the ATP-binding pocket of the enzyme.[5] The aminomethyl group at the 4-position of this compound provides a reactive handle for further elaboration, allowing chemists to build out molecular complexity and explore structure-activity relationships (SAR). This functional group can be acylated, alkylated, or used in reductive amination to attach various side chains designed to target specific regions of the kinase active site.

-

Scaffold for Library Synthesis: Due to its functional handles (the methoxy group and the primary amine), this compound is an attractive starting point for the creation of diverse chemical libraries for high-throughput screening in drug discovery campaigns.

Safety and Handling

While specific safety data for this compound is not available, information for structurally related aminopyrimidines and methoxypyridines suggests the following precautions:

-

Hazard Classification (Predicted): May cause skin irritation, serious eye irritation, and respiratory irritation.[6] Harmful if swallowed.

-

Personal Protective Equipment (PPE): Handle in a well-ventilated area or fume hood. Wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[7]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[8]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

This guide is intended for use by qualified professionals. Always consult a comprehensive Safety Data Sheet (SDS) before handling any chemical.

References

- CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine. Google Patents.

-

PubChem. (4-Methoxypyridin-2-yl)methanamine | C7H10N2O | CID 22292761. National Center for Biotechnology Information. Available at: [Link]

-

American Elements. 4-(Aminomethyl)pyrimidine | CAS 45588-79-2. American Elements. Available at: [Link]

- US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. Google Patents.

-

PubChem. (2-Methoxypyridin-4-yl)methanamine dihydrochloride | C7H12Cl2N2O. National Center for Biotechnology Information. Available at: [Link]

-

Journal of the American Chemical Society. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Available at: [Link]

-

Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. Master Organic Chemistry. Available at: [Link]

-

Wikipedia. Raney nickel. Wikimedia Foundation. Available at: [Link]

-

PubMed. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. National Library of Medicine. Available at: [Link]

-

YouTube. (2021). Raney Nickel Reduction. YouTube. Available at: [Link]

-

PubChem. 4-Amino-2-methyl-5-pyrimidinemethanamine | C6H10N4 | CID 66762. National Center for Biotechnology Information. Available at: [Link]

-

PubMed Central. (2021). 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. National Library of Medicine. Available at: [Link]

Sources

- 1. (2-Methoxypyridin-4-yl)methanamine dihydrochloride | C7H12Cl2N2O | CID 70701081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Raney nickel - Wikipedia [en.wikipedia.org]

- 4. EP1138675A2 - Process for the preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]

- 5. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]

- 6. (4-Methoxypyridin-2-yl)methanamine | C7H10N2O | CID 22292761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Amino-2-methyl-5-pyrimidinemethanamine | C6H10N4 | CID 66762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Spectroscopic Profile of (2-Methoxypyrimidin-4-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methoxypyrimidin-4-yl)methanamine hydrochloride is a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structural motif in numerous biologically active compounds, including approved pharmaceuticals.[1] A thorough understanding of the spectroscopic characteristics of novel pyrimidine derivatives is paramount for their unambiguous identification, purity assessment, and the elucidation of their roles in biological systems. This guide provides a detailed analysis of the anticipated spectroscopic signature of (2-Methoxypyrimidin-4-yl)methanamine hydrochloride, offering a predictive yet robust framework for researchers working with this and structurally related molecules. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and data from analogous compounds.[2]

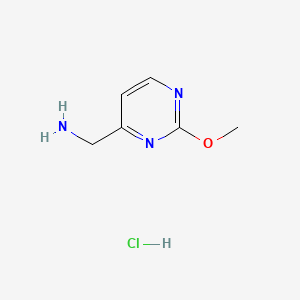

Chemical Structure and Physicochemical Properties

A clear depiction of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: Chemical structure of (2-Methoxypyrimidin-4-yl)methanamine Hydrochloride.

| Property | Value | Source |

| Molecular Formula | C6H10ClN3O | [3] |

| Molecular Weight | 175.62 g/mol | [3] |

| CAS Number | 1196154-28-5 | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed insights into the chemical environment of atomic nuclei.[2]

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons, their electronic environment, and their connectivity. For (2-Methoxypyrimidin-4-yl)methanamine hydrochloride, the spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methoxy group, the methylene group, and the amine protons.

Anticipated ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.60 | d | 1H | H6 | The proton at position 6 is adjacent to a nitrogen atom, leading to significant deshielding. |

| ~7.20 | d | 1H | H5 | The proton at position 5 is coupled to the H6 proton. |

| ~4.10 | s | 2H | CH₂ | The methylene protons are adjacent to the electron-withdrawing pyrimidine ring and the ammonium group. |

| ~3.95 | s | 3H | OCH₃ | The methoxy protons are in a typical region for such functional groups. |

| ~8.50 (broad) | s | 3H | NH₃⁺ | The protons of the ammonium salt are often broad and may exchange with residual water. |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of (2-Methoxypyrimidin-4-yl)methanamine hydrochloride in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

Data Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule.

Anticipated ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C2 | Carbon attached to two nitrogen atoms and an oxygen atom, resulting in strong deshielding. |

| ~165 | C4 | Aromatic carbon adjacent to a nitrogen atom and attached to the aminomethyl group. |

| ~158 | C6 | Aromatic carbon adjacent to a nitrogen atom. |

| ~110 | C5 | Aromatic carbon with a lower chemical shift due to its position relative to the nitrogen atoms. |

| ~55 | OCH₃ | Typical chemical shift for a methoxy group carbon. |

| ~40 | CH₂ | Methylene carbon adjacent to the aromatic ring and the ammonium group. |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Utilize a 125 MHz NMR spectrometer (corresponding to a 500 MHz proton frequency).

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Employ a sufficient number of scans to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Anticipated IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Medium | N-H stretching (from NH₃⁺) |

| ~2950, ~2850 | Medium | C-H stretching (aliphatic) |

| ~1600, ~1480 | Strong | C=N and C=C stretching (pyrimidine ring) |

| ~1250 | Strong | C-O stretching (aryl ether) |

| ~1050 | Strong | C-N stretching |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the pure KBr pellet.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and structural features.

Anticipated Mass Spectrum (Electrospray Ionization - ESI)

-

Molecular Ion Peak (M+H)⁺: Expected at m/z 140.08, corresponding to the protonated free base [C₆H₉N₃O + H]⁺.

-

Key Fragmentation Patterns: Fragmentation is likely to occur at the C-C bond between the pyrimidine ring and the methylene group, as well as loss of the methoxy group.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of spectroscopic analysis for structural elucidation.

Caption: Workflow for the spectroscopic analysis of (2-Methoxypyrimidin-4-yl)methanamine hydrochloride.

Conclusion

The comprehensive spectroscopic analysis of (2-Methoxypyrimidin-4-yl)methanamine hydrochloride, integrating ¹H NMR, ¹³C NMR, IR, and mass spectrometry, provides a robust framework for its structural confirmation and purity assessment. The predicted data and protocols outlined in this guide serve as a valuable resource for researchers, enabling efficient and accurate characterization of this and related pyrimidine derivatives in the context of drug discovery and development.

References

-

PubChem. (n.d.). (4-Methoxypyridin-2-yl)methanamine. Retrieved from [Link]

-

Yick-Vic. (n.d.). CAS 1196154-28-5 | (4-methoxypyrimidin-2-yl)methanamine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (2-Methoxypyridin-4-yl)methanamine dihydrochloride. Retrieved from [Link]

-

Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. Retrieved from [Link]

-

Recent Approaches to the Synthesis of Pyrimidine Derivatives. (2022). ResearchGate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 500 MHz, D₂O, predicted) (HMDB0029686). Retrieved from [Link]

- Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.

-

Scipione, L., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 25(21), 5227. Retrieved from [Link]

-

Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. Retrieved from [Link]

-

Sundberg, R. J., & Jiang, S. (1997). IMPROVED PROCEDURES FOR PREPARATION OF 4-HYDROXY- AND 2-AMINO-4-METHOXY-2-AMINOPYRIDINES. Organic Preparations and Procedures International, 29(1), 117-122. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of (2-Methoxypyrimidin-4-yl)methanamine hydrochloride

Foreword

In the landscape of contemporary drug discovery, the elucidation of a compound's mechanism of action is a critical milestone. It is the narrative that connects a molecule to its biological effect, paving the way for rational drug design and therapeutic application. This guide addresses (2-Methoxypyrimidin-4-yl)methanamine hydrochloride, a compound for which the mechanism of action is not yet fully characterized in publicly accessible literature. In the spirit of scientific advancement, this document puts forth a well-reasoned, putative mechanism of action centered on the inhibition of Lysyl Oxidase-Like 2 (LOXL2), drawing upon established data from structurally analogous compounds. This guide is intended to serve as a foundational resource for researchers, providing not only a theoretical framework but also a practical roadmap for experimental validation.

Introduction to (2-Methoxypyrimidin-4-yl)methanamine hydrochloride

(2-Methoxypyrimidin-4-yl)methanamine hydrochloride belongs to the pyrimidine class of heterocyclic compounds. Pyrimidine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including anticancer and anti-inflammatory properties.[1][2] While direct studies on the biological targets of (2-Methoxypyrimidin-4-yl)methanamine hydrochloride are limited, its structural architecture provides valuable clues.

A key insight comes from the closely related compound, (2-Chloropyridin-4-yl)methanamine hydrochloride, which has been identified as a selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2) with an IC50 of 126 nM.[3] The structural similarity between these two molecules—specifically the substituted heteroaromatic ring bearing a methanamine group—forms the basis of the hypothesis presented in this guide: that (2-Methoxypyrimidin-4-yl)methanamine hydrochloride may also function as a LOXL2 inhibitor.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its study. Below is a summary of the available information for (2-Methoxypyrimidin-4-yl)methanamine hydrochloride and its structural analog.

| Property | (2-Methoxypyrimidin-4-yl)methanamine hydrochloride | (2-Chloropyridin-4-yl)methanamine hydrochloride |

| Molecular Formula | C6H10ClN3O | C6H8Cl2N2 |

| Molecular Weight | 175.62 g/mol | 179.05 g/mol |

| CAS Number | 1196154-28-5[4] | 916210-98-5[5] |

| Appearance | Solid (predicted) | Solid[5] |

Putative Mechanism of Action: Inhibition of Lysyl Oxidase-Like 2 (LOXL2)

We postulate that (2-Methoxypyrimidin-4-yl)methanamine hydrochloride acts as an inhibitor of Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in cancer and fibrotic diseases.

The Role of LOXL2 in Pathophysiology

LOXL2 is a copper-dependent amine oxidase that plays a crucial role in the remodeling of the extracellular matrix (ECM).[6] Its primary function is to catalyze the oxidative deamination of lysine residues in collagen and elastin, leading to the cross-linking of these proteins. This cross-linking is essential for the structural integrity of the ECM. However, the overexpression of LOXL2 has been linked to the progression of various cancers.[6] Elevated LOXL2 levels promote tumor growth, metastasis, and angiogenesis by stiffening the ECM and activating signaling pathways that drive epithelial-mesenchymal transition (EMT).[6]

Proposed Inhibitory Action

The proposed mechanism of inhibition involves the binding of (2-Methoxypyrimidin-4-yl)methanamine hydrochloride to the active site of the LOXL2 enzyme. The methanamine group is likely a key pharmacophore, mimicking the natural lysine substrate. By occupying the active site, the compound would prevent the binding of endogenous substrates like collagen and elastin, thereby inhibiting the cross-linking of the ECM. This would, in turn, suppress the downstream pathological effects of LOXL2 overexpression, such as tumor invasion and fibrosis. The selectivity of the parent compound's analog for LOXL2 over other amine oxidases suggests a specific interaction with the enzyme's active site.[3]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action, depicting how (2-Methoxypyrimidin-4-yl)methanamine hydrochloride is hypothesized to inhibit LOXL2 and its downstream effects.

Caption: Putative inhibition of the LOXL2 pathway by (2-Methoxypyrimidin-4-yl)methanamine hydrochloride.

Experimental Validation of the Proposed Mechanism

To substantiate the hypothesis of LOXL2 inhibition, a series of well-defined experiments are required. The following protocols provide a robust framework for this validation.

In Vitro LOXL2 Enzyme Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of LOXL2.

Principle: The assay quantifies the hydrogen peroxide (H2O2) produced during the oxidative deamination of a substrate by LOXL2. A fluorescent probe is used to detect H2O2.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of (2-Methoxypyrimidin-4-yl)methanamine hydrochloride in a suitable solvent (e.g., DMSO).

-

Prepare a dilution series of the compound.

-

Reconstitute recombinant human LOXL2 enzyme in assay buffer.

-

Prepare a working solution of a suitable fluorescent probe (e.g., Amplex Red) and horseradish peroxidase (HRP).

-

Prepare a substrate solution (e.g., a synthetic peptide or cadaverine).

-

-

Assay Procedure:

-

Add the diluted compound or vehicle control to the wells of a 96-well microplate.

-

Add the LOXL2 enzyme to each well and incubate to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate and the H2O2 detection reagent.

-

Monitor the fluorescence increase over time at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Cellular Assay for Invasion and Migration

This assay assesses the compound's ability to inhibit LOXL2-driven cellular processes.

Principle: A Boyden chamber assay is used to measure the invasion of cancer cells through a basement membrane extract (BME)-coated membrane.

Protocol:

-

Cell Culture:

-

Culture a cancer cell line known to overexpress LOXL2 (e.g., MDA-MB-231 breast cancer cells).

-

-

Assay Setup:

-

Coat the upper chamber of a transwell insert with BME.

-

Seed the cells in the upper chamber in a serum-free medium containing various concentrations of the compound or a vehicle control.

-

Add a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

-

Incubation and Analysis:

-

Incubate for a period sufficient to allow for cell invasion (e.g., 24-48 hours).

-

Remove non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of invading cells under a microscope.

-

-

Data Analysis:

-

Quantify the number of invading cells for each treatment condition.

-

Normalize the results to the vehicle control and determine the dose-dependent effect of the compound on cell invasion.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the experimental validation of the proposed mechanism.

Caption: Workflow for the experimental validation of the putative mechanism of action.

Therapeutic Implications

Should the experimental validation confirm that (2-Methoxypyrimidin-4-yl)methanamine hydrochloride is a potent and selective LOXL2 inhibitor, it would have significant therapeutic potential. As LOXL2 is implicated in the progression of various solid tumors and fibrotic diseases, this compound could represent a valuable lead for the development of novel anticancer and anti-fibrotic therapies. Further preclinical and clinical studies would be warranted to explore its efficacy and safety in relevant disease models.

References

-

PubChem. (4-Methoxypyridin-2-yl)methanamine. [Link]

-

Trackman, P. C. (2016). LOXL2 in cervical cancer. Discov Oncol, 16(1), 644. [Link]

-

Dalvi, S. N., & Garge, S. S. (2011). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. Research Journal of Chemical Sciences, 1(5), 85-87. [Link]

-

PubMed. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]

-

PubMed. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. [Link]

-

PubMed Central. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. [Link]

-

PubChem. 4-Methoxy-2-pyrimidinamine. [Link]

-

MDPI. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]

-

IRJMETS. A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. [Link]

-

PubMed Central. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. [Link]

-

IRJMETS. SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF A NOVEL CLASS OF 2-AMINO PYRIMIDINE DERIVATIVES. [Link]

-

MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

-

PubMed Central. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. [Link]

-

Chemspace. (4-methoxypyrimidin-2-yl)methanamine hydrochloride. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity Screening of Novel Pyrimidine Compounds

<Senior Application Scientist >

Authored by: Gemini

Publication Date: January 23, 2026

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved therapeutics and serving as a "privileged structure" in drug discovery.[1][2] Its inherent ability to interact with a wide range of biological targets makes the screening of novel pyrimidine derivatives a critical endeavor for identifying new therapeutic agents. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals engaged in this process. We will move beyond simple protocol recitation to explore the strategic rationale behind designing a screening cascade, detail validated methodologies for primary and secondary assays, and provide insights into mechanistic elucidation and data interpretation. Our focus is on establishing robust, self-validating experimental systems that ensure the generation of reliable and actionable data.

Introduction: The Pyrimidine Scaffold in Drug Discovery

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. This fundamental structure is not only prevalent in nature as a core component of nucleic acids (cytosine, thymine, and uracil) but has also been extensively utilized by medicinal chemists to develop potent modulators of biological activity.[3][4] The pyrimidine core is a key feature in a multitude of FDA-approved drugs, particularly in oncology, where they often function as kinase inhibitors.[1]

The success of pyrimidine-based drugs stems from the scaffold's versatile chemical properties, which allow for targeted modifications to optimize potency, selectivity, and pharmacokinetic properties.[3] The nitrogen atoms can act as hydrogen bond acceptors, while various positions on the ring can be substituted to create specific interactions with target proteins, such as kinases.[5] This guide will provide the technical details necessary to systematically screen novel pyrimidine libraries to uncover their therapeutic potential.

Section 1: Designing a Strategic Screening Cascade

A successful screening campaign is not a single experiment but a multi-stage, logical progression designed to efficiently identify promising lead compounds from a large library. The core principle is to move from high-throughput, broad-spectrum assays to more complex, target-specific assays. This "funnel" approach conserves resources by eliminating inactive or undesirable compounds early in the process.

The causality behind this tiered approach is rooted in balancing throughput with information quality. Primary screens are designed for speed and capacity, allowing for the rapid assessment of hundreds or thousands of compounds. Their goal is to identify "hits"—compounds that demonstrate any level of a desired biological activity. Subsequent secondary and tertiary assays are then employed to validate these hits, determine their potency and selectivity, and elucidate their mechanism of action.

Below is a diagram illustrating a typical screening cascade for novel pyrimidine compounds.

Caption: A logical workflow for screening novel pyrimidine compounds.

Section 2: Primary Screening Assays - The First Pass

The objective of primary screening is to cast a wide net. Assays should be robust, reproducible, and scalable to a high-throughput format. Here, we detail common primary screens for anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity: Cell Viability Assays

The most common starting point for anticancer drug discovery is to assess a compound's ability to reduce the viability or proliferation of cancer cells.[6] The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[7]

Principle of the MTT Assay: The assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance after solubilization.[8]

Detailed Protocol: MTT Cytotoxicity Assay [9][10]

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A-549, HCT-116) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[9][11] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the novel pyrimidine compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for a specified duration, typically 48 to 72 hours, at 37°C and 5% CO₂.[9]

-

MTT Addition: After incubation, add 10-20 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well.[9][10]

-

Formazan Formation: Incubate the plates for an additional 1.5 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[9][10]

-

Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution, such as Dimethyl Sulfoxide (DMSO) or an acidified isopropanol solution, to each well to dissolve the formazan crystals.[9]

-

Absorbance Reading: Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance (Optical Density, OD) on a microplate reader at a wavelength of 490-570 nm.[8][9]

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

% Viability = (OD_Treated / OD_VehicleControl) * 100

-

Plot the % Viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

For screening antimicrobial potential, the broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[12][13] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13]

Principle of Broth Microdilution: This method involves challenging a standardized bacterial inoculum with serial two-fold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[13] Growth is assessed visually or spectrophotometrically after incubation.

Detailed Protocol: Broth Microdilution for MIC Determination [13][14][15]

-

Inoculum Preparation: From a pure overnight culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli), pick 3-4 colonies and suspend them in sterile saline.[13] Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13]

-

Working Inoculum: Dilute the standardized suspension in an appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. In the first column, add 100 µL of a 2x concentrated stock solution of the pyrimidine compound. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution well.

-

Inoculation: Inoculate each well (except the sterility control) with 100 µL of the working bacterial inoculum. The final volume in each well will be 200 µL.

-

Controls:

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading the MIC: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity or pellet formation.[13][15]

Anti-inflammatory Activity

A common in vitro model for preliminary anti-inflammatory screening involves using lipopolysaccharide (LPS)-stimulated macrophage cells (like RAW 264.7) and measuring the inhibition of pro-inflammatory mediators, such as nitric oxide (NO).[17]

Principle of the Griess Assay for Nitric Oxide: Macrophages, when activated by LPS, produce nitric oxide via the inducible nitric oxide synthase (iNOS) enzyme. NO is a key inflammatory mediator. The Griess assay is a colorimetric method that detects nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatant.

Section 3: Mechanistic Assays - Unraveling the 'How'

Once potent and selective hits are identified, the next critical phase is to understand their mechanism of action. For pyrimidine compounds, which are frequently kinase inhibitors, this involves both target-based and cell-based assays.[5]

Target-Based Assay: Kinase Inhibition

Given that numerous pyrimidine derivatives target protein kinases, a direct enzyme inhibition assay is a crucial secondary screen.[1][5] Protein kinases are essential enzymes in cellular signaling, and their dysregulation is a hallmark of cancer.[5]

Principle of Kinase-Glo® Assay: This type of assay quantifies the amount of ATP remaining in a solution following a kinase reaction. The amount of ATP consumed is directly proportional to the kinase activity. The assay uses a luciferase enzyme that produces light in the presence of ATP. Therefore, a low light signal indicates high kinase activity (more ATP consumed), while a high light signal indicates low kinase activity (inhibition).

Cellular Mechanism Assay: Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the cell cycle. Flow cytometry with a DNA-binding dye like Propidium Iodide (PI) is a standard method to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[18]

Principle of PI Staining for Cell Cycle: Propidium Iodide is a fluorescent intercalating agent that binds stoichiometrically to DNA. The fluorescence intensity of a stained cell is therefore directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content (4N) of cells in the G0/G1 phase (2N), and cells in the S phase (DNA synthesis) have an intermediate amount.[18] By analyzing a population of cells, one can determine if a compound causes arrest at a specific phase.

Detailed Protocol: Cell Cycle Analysis by Flow Cytometry [19]

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with the pyrimidine compound at its IC₅₀ concentration for 24-48 hours. Include a vehicle-treated control.

-

Cell Harvesting: Harvest both adherent and floating cells to include apoptotic populations. Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Fixation: Wash the cell pellet with PBS. Resuspend the cells and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. This step fixes the cells and permeabilizes the membrane for dye entry. Fix on ice or at -20°C for at least 2 hours.[19]

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[19] The RNase is crucial to prevent the staining of double-stranded RNA.

-

Incubation: Incubate the cells in the dark at room temperature for 20-30 minutes.[20]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the PE or PE-Texas Red channel.

-

Data Interpretation: The resulting DNA content histogram will show distinct peaks for the G0/G1 and G2/M populations.[18] An accumulation of cells in a particular peak compared to the control indicates cell cycle arrest at that phase.

Signaling Pathway Analysis: The EGFR Example

Many pyrimidine-based kinase inhibitors, such as Gefitinib, target the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and migration.[21][22][23]

Caption: Simplified EGFR signaling and point of pyrimidine inhibition.

Section 4: Data Analysis and Structure-Activity Relationships (SAR)

Systematic screening generates a large amount of quantitative data. Proper analysis is key to identifying promising compounds and guiding the next steps of drug development.

Quantitative Data Summary

Results from primary and secondary screens should be compiled into a clear, tabular format. This allows for easy comparison of potency (IC₅₀/MIC), selectivity (e.g., cytotoxicity in normal vs. cancer cells), and mechanistic effects (e.g., % of cells arrested in G2/M).

Table 1: Example Data Summary for a Hypothetical Pyrimidine Series

| Compound ID | Structure Modification | Anticancer IC₅₀ (µM) [HeLa] | Antimicrobial MIC (µg/mL) [S. aureus] | Normal Cell Cytotoxicity IC₅₀ (µM) [L02] | Cell Cycle Arrest (% G2/M) |

| PY-01 | -H at R1 | 15.1 | >128 | 102.5 | 25% |

| PY-02 | -Cl at R1 | 2.3 | 64 | 45.8 | 68% |

| PY-03 | -OCH₃ at R1 | 8.9 | >128 | 98.1 | 31% |

| PY-04 | -Cl at R1, -F at R2 | 0.9 | 32 | 35.2 | 75% |

| 5-FU | Reference Drug | 12.6 | N/A | >100 | N/A |

Data is hypothetical and for illustrative purposes. IC₅₀/MIC values are often presented as mean ± standard deviation.

Structure-Activity Relationship (SAR) Analysis

-

Insight 1: The addition of a chlorine atom at the R1 position (PY-02 vs. PY-01) significantly increases anticancer potency.

-

Insight 2: An electron-donating methoxy group at R1 (PY-03) is less favorable for anticancer activity than an electron-withdrawing chlorine group.

-

Insight 3: Combining the beneficial chloro- substitution at R1 with a fluorine at R2 (PY-04) further enhances potency, suggesting that halogenation at multiple sites may be a fruitful strategy for optimization.

-

Insight 4: The modifications that improve anticancer activity also appear to introduce some antimicrobial effects (PY-02, PY-04), though this activity is moderate.

These initial SAR insights are invaluable. They transform the screening process from a random search into a rational, iterative design cycle aimed at optimizing the desired biological activity while minimizing off-target effects like cytotoxicity to normal cells.

Conclusion

The biological screening of novel pyrimidine compounds is a systematic process that requires a strategic, multi-tiered approach. By beginning with high-throughput primary assays and progressing through dose-response, mechanistic, and target-based studies, researchers can efficiently identify and validate promising therapeutic candidates. The true value of this process lies not just in executing the protocols, but in understanding the scientific rationale behind each step and using the resulting data to build a coherent structure-activity relationship. This guide provides the foundational knowledge and detailed methodologies to empower scientists to rigorously evaluate their novel pyrimidine derivatives and unlock their full therapeutic potential.

References

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central. Available at: [Link]

-

A novel strategy to bind pyrimidine sulfonamide derivatives with odd even chains: exploration of their design, synthesis and biological activity evaluation. (2023). PubMed. Available at: [Link]

-

In vitro anticancer screening of synthesized compounds. (n.d.). ResearchGate. Available at: [Link]

-

Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. (2023). PubMed. Available at: [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Available at: [Link]

-

The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol. (n.d.). PMC - NIH. Available at: [Link]

-

Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). NIH. Available at: [Link]

-

EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. (2021). PMC - NIH. Available at: [Link]

-

A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. (n.d.). Journal of Pharmaceutical Negative Results. Available at: [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). NIH. Available at: [Link]

-

Synthesis, pharmacological and biological screening of some novel pyrimidine derivatives. (n.d.). ResearchGate. Available at: [Link]

-

MTT (Assay protocol). (2023). Protocols.io. Available at: [Link]

-

Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). ijppr.humanjournals.com. Available at: [Link]

-

Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (n.d.). ResearchGate. Available at: [Link]

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). ACS Publications. Available at: [Link]

-

MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (n.d.). FWD AMR-RefLabCap. Available at: [Link]

-

EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Available at: [Link]

-

Assaying cell cycle status using flow cytometry. (n.d.). PMC - NIH. Available at: [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Available at: [Link]

-

(PDF) Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. (2017). ResearchGate. Available at: [Link]

-

Microwave Assisted Synthesis of Some Novel Pyrimidine Derivative and Screening for their Biological Activity. (n.d.). Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

-

(PDF) Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. (n.d.). ResearchGate. Available at: [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Available at: [Link]

-

Targeting the EGFR signaling pathway in cancer therapy. (n.d.). PMC - PubMed Central. Available at: [Link]

-

Polyphenols with Anti-Inflammatory Properties: Synthesis and Biological Activity of Novel Curcumin Derivatives. (n.d.). MDPI. Available at: [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Available at: [Link]

-

Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (2023). MDPI. Available at: [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (n.d.). ResearchGate. Available at: [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Available at: [Link]

-

Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. (n.d.). PMC - NIH. Available at: [Link]

-

Cell Cycle Analysis. (2017). University of Wisconsin Carbone Cancer Center. Available at: [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. Available at: [Link]

-

MitoCareX Bio Reports Positive In Vitro Results for Novel Mitochondrial Carrier-Targeting Anti-Inflammatory Compounds. (2026). MedPath. Available at: [Link]

-

Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing. Available at: [Link]

-

SAR: Structure Activity Relationships. (n.d.). Collaborative Drug Discovery. Available at: [Link]

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PMC - PubMed Central. Available at: [Link]

-

Cell Cycle Analysis By Flow Cytometry. (2023). YouTube. Available at: [Link]

-

Pyrimidine As Anticancer Agent: A Review. (n.d.). Journal of Advanced Scientific Research. Available at: [Link]

-

Full article: Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. (n.d.). Taylor & Francis Online. Available at: [Link]

-

Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. (2022). RSC Publishing. Available at: [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). ACS Publications. Available at: [Link]

-